molecular formula C12H14N2 B12975544 (R)-1-(Isoquinolin-8-yl)propan-1-amine

(R)-1-(Isoquinolin-8-yl)propan-1-amine

Cat. No.: B12975544
M. Wt: 186.25 g/mol
InChI Key: XEQQZXXGELZPFW-GFCCVEGCSA-N
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Description

(R)-1-(Isoquinolin-8-yl)propan-1-amine is a chiral amine derivative featuring an isoquinoline moiety attached to a propylamine backbone. Its stereochemistry (R-configuration) and aromatic substitution pattern distinguish it from structurally related compounds. The isoquinoline group confers π-π stacking capabilities, while the amine functionality enables hydrogen bonding and protonation-dependent solubility.

Properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

(1R)-1-isoquinolin-8-ylpropan-1-amine

InChI

InChI=1S/C12H14N2/c1-2-12(13)10-5-3-4-9-6-7-14-8-11(9)10/h3-8,12H,2,13H2,1H3/t12-/m1/s1

InChI Key

XEQQZXXGELZPFW-GFCCVEGCSA-N

Isomeric SMILES

CC[C@H](C1=CC=CC2=C1C=NC=C2)N

Canonical SMILES

CCC(C1=CC=CC2=C1C=NC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Isoquinolin-8-yl)propan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with isoquinoline and a suitable chiral amine precursor.

    Reaction Conditions: The reaction conditions often involve catalytic hydrogenation, reductive amination, or other chiral synthesis techniques to ensure the correct stereochemistry.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for such compounds may involve:

    Large-Scale Synthesis: Utilizing batch reactors or continuous flow reactors.

    Optimization: Reaction conditions are optimized for yield and purity, often involving high-pressure hydrogenation or enzymatic resolution.

Chemical Reactions Analysis

Types of Reactions

®-1-(Isoquinolin-8-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or amides.

    Reduction: The isoquinoline ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imines, while substitution could introduce various functional groups onto the isoquinoline ring.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(Isoquinolin-8-yl)propan-1-amine is used as a building block for synthesizing more complex molecules.

Biology

In biological research, it may be used to study enzyme interactions or as a ligand in receptor binding studies.

Medicine

In medicinal chemistry, compounds with isoquinoline structures are investigated for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective activities.

Industry

In the industry, such compounds might be used in the synthesis of pharmaceuticals or as intermediates in the production of other chemicals.

Mechanism of Action

The mechanism of action of ®-1-(Isoquinolin-8-yl)propan-1-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between (R)-1-(Isoquinolin-8-yl)propan-1-amine and its analogs.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents/Modifications Key Properties/Applications References
This compound Isoquinoline + propylamine None (parent structure) Allosteric ligand synthesis; chiral resolution studies
(R)-1-(5-Methylfuran-2-yl)propan-1-amine Furan + propylamine 5-Methylfuran substitution Intermediate in fluorescent ligand synthesis
Quinolin-8-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate Quinoline + indole-carboxylate 5-Fluoropentyl chain, carboxylate ester Probable cannabinoid receptor activity (hypothetical)
1-(1H-Indol-5-yl)propan-2-amine Indole + propylamine Indole substitution at C5 Serotonergic activity (analogous to tryptamine derivatives)

Detailed Analysis

Core Aromatic System Isoquinoline vs. Quinoline/Furan/Indole: The isoquinoline moiety in the target compound provides a fused bicyclic aromatic system, enhancing rigidity and π-stacking interactions compared to monocyclic quinoline or furan derivatives.

Substituent Effects Fluorinated Chains: Fluoropentyl or fluorophenylmethyl groups (e.g., in quinolin-8-yl derivatives) introduce lipophilicity and metabolic stability, whereas the parent this compound lacks halogenation, prioritizing simpler hydrogen-bonding interactions . Chirality: The (R)-configuration in the target compound contrasts with non-chiral analogs like 1-(1H-indol-5-yl)propan-2-amine, suggesting enantioselective interactions in biological systems .

Synthetic Utility The target compound’s amine group enables coupling reactions (e.g., with Fmoc-protected amino acids) for fluorescent ligand development, as seen in . In contrast, carboxylate esters (e.g., quinolin-8-yl indole-carboxylates) may serve as prodrugs or hydrolyzable intermediates .

Fluorinated derivatives may target cannabinoid or kinase receptors due to their lipophilic side chains .

Research Findings and Limitations

  • Synthetic Pathways: this compound is synthesized via deprotection and coupling steps (e.g., HCl/1,4-dioxane or TFA/CH2Cl2 for N-Boc deprotection), whereas furan-substituted analogs require squaric acid monoamide intermediates .
  • Gaps in Data : Pharmacokinetic or binding affinity data for the target compound are absent in the provided evidence, necessitating further experimental validation.

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